(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This could involve looking at its reactivity, stability, and the conditions needed for it to react .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .Scientific Research Applications
Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones
This compound has been used in the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This process involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines .
Development of Crystalline Forms
Denali Therapeutics has filed a patent for crystalline forms of a compound that is similar to “(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one”. The patent claims six different crystalline forms of the compound, labeled as Form A, Form B, Form C, Form D, Form E, and Form F .
DNA-encoded Library Screening
The compound has been identified as a highly potent and monoselective receptor interacting protein 1 kinase inhibitor in a DNA-encoded library screening .
Mechanism of Action
Target of Action
The primary target of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is the receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) . RIP1 plays a crucial role in the regulation of cell survival, apoptosis, and necroptosis, which are vital processes in the development and progression of various diseases.
Mode of Action
This compound acts as an inhibitor of RIP1 , blocking the autophosphorylation of Ser 166 on wild-type human RIP1 with an IC50 value of 2.8 nM . It is selective for RIP1 over a panel of over 450 other kinases, including RIP3 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDGCJXEHFSRM-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=CC=CC=C2O1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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